3-Penten-2-one, 4-chloro-1,1,1,5,5,5-hexafluoro-
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Overview
Description
3-Penten-2-one, 4-chloro-1,1,1,5,5,5-hexafluoro- is an organic compound with the molecular formula C5H2ClF6O. This compound is a derivative of 3-penten-2-one, where the hydrogen atoms at positions 1, 1, 1, 5, 5, and 5 are replaced by fluorine atoms, and a chlorine atom is attached at position 4. It is classified as an α,β-unsaturated ketone, which is known for its reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-penten-2-one, 4-chloro-1,1,1,5,5,5-hexafluoro- can be achieved through several methods:
Dehydrohalogenation: This method involves the dehydrohalogenation of 3-chloropentanone using a strong base such as potassium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Dehydration: Another method involves the dehydration of 4-hydroxy-pentan-2-one using oxalic acid as a catalyst. This reaction is performed under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 3-penten-2-one, 4-chloro-1,1,1,5,5,5-hexafluoro- may involve large-scale dehydrohalogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Penten-2-one, 4-chloro-1,1,1,5,5,5-hexafluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Penten-2-one, 4-chloro-1,1,1,5,5,5-hexafluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for materials with unique properties.
Mechanism of Action
The mechanism of action of 3-penten-2-one, 4-chloro-1,1,1,5,5,5-hexafluoro- involves its reactivity as an α,β-unsaturated ketone. The compound can undergo Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated system. This reactivity is facilitated by the electron-withdrawing effects of the fluorine and chlorine atoms, which stabilize the intermediate formed during the reaction. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
3-Penten-2-one: The parent compound without the halogen substitutions.
4-Chloro-3-penten-2-one: Similar structure but lacks the fluorine atoms.
1,1,1,5,5,5-Hexafluoro-3-penten-2-one: Similar structure but lacks the chlorine atom.
Uniqueness
3-Penten-2-one, 4-chloro-1,1,1,5,5,5-hexafluoro- is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
56666-71-8 |
---|---|
Molecular Formula |
C5HClF6O |
Molecular Weight |
226.50 g/mol |
IUPAC Name |
4-chloro-1,1,1,5,5,5-hexafluoropent-3-en-2-one |
InChI |
InChI=1S/C5HClF6O/c6-2(4(7,8)9)1-3(13)5(10,11)12/h1H |
InChI Key |
GZANGQWIEMJYJN-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(F)(F)F)Cl)C(=O)C(F)(F)F |
Origin of Product |
United States |
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